molecular formula C8H9BrN2O2 B1290607 5-bromo-N-(2-hydroxyethyl)nicotinamide CAS No. 334504-46-0

5-bromo-N-(2-hydroxyethyl)nicotinamide

Cat. No.: B1290607
CAS No.: 334504-46-0
M. Wt: 245.07 g/mol
InChI Key: WHYSCMPVVARFIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxyethyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of a hydroxyethyl group. One common method includes the reaction of nicotinamide with bromine in the presence of a suitable solvent to form 5-bromo-nicotinamide. This intermediate is then reacted with ethylene oxide or 2-chloroethanol under basic conditions to introduce the hydroxyethyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-hydroxyethyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in cellular metabolism and signaling. The hydroxyethyl group allows for hydrogen bonding interactions, which can enhance binding affinity to target proteins. The bromine atom may also participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(2-hydroxyethyl)nicotinamide is unique due to the presence of both a bromine atom and a hydroxyethyl group. This combination allows for specific interactions with biological targets and provides distinct chemical reactivity compared to its analogs.

Biological Activity

5-Bromo-N-(2-hydroxyethyl)nicotinamide is a derivative of nicotinamide, which has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula : C9_9H10_10BrN3_3O2_2

Molecular Weight : 260.1 g/mol

This compound features a bromine atom substituted at the 5-position of the nicotinamide ring, along with a hydroxyethyl group at the nitrogen atom. This modification is believed to enhance its biological activity compared to its parent compound, nicotinamide.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in various metabolic pathways, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The inhibition of HDACs may lead to increased acetylation of histones and non-histone proteins, affecting cellular processes such as proliferation and apoptosis .
  • Antibacterial Activity : Research indicates that derivatives of nicotinamide can exhibit antibacterial properties by targeting bacterial fatty acid biosynthesis pathways. Specifically, compounds that inhibit FabI, an enzyme critical for bacterial survival, have shown promise in treating infections .
  • Neuroprotective Effects : Some studies suggest that related compounds can exert neuroprotective effects by modulating ATP-sensitive potassium (KATP) channels, which are involved in cellular responses to stress and injury .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Effect Observed Reference
HDAC InhibitionIncreased histone acetylation
Antibacterial ActivityInhibition of FabI
NeuroprotectionReduced brain damage in MCAO model

Case Studies

  • Histone Deacetylase Inhibition :
    A study investigated the effects of various nicotinamide derivatives on HDAC activity. It was found that this compound exhibited significant inhibition of HDAC6, leading to altered gene expression profiles associated with cancer cell proliferation .
  • Antibacterial Efficacy :
    In a series of experiments assessing antibacterial efficacy against Gram-positive and Gram-negative bacteria, this compound demonstrated potent activity against strains resistant to conventional antibiotics. The compound's mechanism was linked to its ability to disrupt fatty acid synthesis pathways via FabI inhibition .
  • Neuroprotective Role in Cerebral Infarction :
    In a rat model of middle cerebral artery occlusion (MCAO), administration of related compounds showed reduced infarct volume and improved neurological outcomes. These effects were attributed to enhanced blood flow and reduced inflammation mediated through KATP channel modulation .

Properties

IUPAC Name

5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-7-3-6(4-10-5-7)8(13)11-1-2-12/h3-5,12H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYSCMPVVARFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635871
Record name 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334504-46-0
Record name 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromonicotinic acid (0.020 g, 0.10 mmol), 2-aminoethanol (9.16 mg, 0.15 mmol), HATU (0.046 g, 0.12 mmol), DIPEA (0.052 g, 0.40 mmol), and dioxane (2 mL) were added to a 20 mL vial. The vial was sealed and placed on a heater/shaker for 3 days at 40° C. The reaction mixture, containing the title compound, was used without purification.
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
9.16 mg
Type
reactant
Reaction Step One
Name
Quantity
0.046 g
Type
reactant
Reaction Step One
Name
Quantity
0.052 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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